Cas no 80483-16-5 (2,6-Anhydro-1,5-dideoxy-L-arabino-hexa-5-enitol)

2,6-Anhydro-1,5-dideoxy-L-arabino-hexa-5-enitol structure
80483-16-5 structure
Product Name:2,6-Anhydro-1,5-dideoxy-L-arabino-hexa-5-enitol
CAS No:80483-16-5
Molecular Formula:C6H10O3
Molecular Weight:130.1418
CID:1803440
PubChem ID:265571

2,6-Anhydro-1,5-dideoxy-L-arabino-hexa-5-enitol Properties

Names and Identifiers

    • 2,6-Anhydro-1,5-dideoxy-L-arabino-hexa-5-enitol
    • L-Fucal
    • 53657-42-4
    • 80483-16-5
    • NSC-101757
    • DTXSID30295407
    • 2,6-anhydro-1,5-dideoxyhex-5-enitol
    • A829854
    • NSC101757
    • 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol
    • SCHEMBL10536754
    • InChIKey: ZPKHLHZFXAQVMQ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C6H10O3/c1-4-6(8)5(7)2-3-9-4/h2-8H,1H3
    • SMILES: CC1OC=CC(O)C1O |c:3|

Computed Properties

  • Exact Mass: 130.062994177g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 130.062994177g/mol
  • Heavy Atom Count: 9
  • Complexity: 122
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -0.5
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Boiling Point: 76-78 ºC (0.06 Torr)
  • Melting Point: 70-72 ºC (benzene )
  • Flash Point: 97.3±27.3 ºC,
  • Solubility: Soluble (999 g/l) (25 º C),
  • Density: 1.242±0.06 g/cm3 (20 ºC 760 Torr),

2,6-Anhydro-1,5-dideoxy-L-arabino-hexa-5-enitol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Biosynth
MF46572-5 g
L-Fucal
80483-16-5
5g
$2,310.00

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